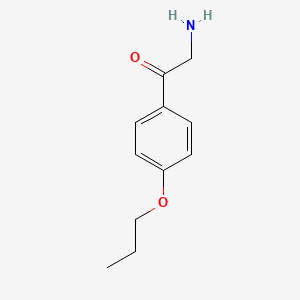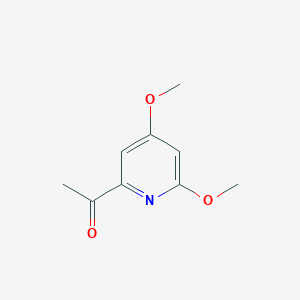
(Z)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a bromoalkene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable bromoalkene with a boronic ester. One common method is the palladium-catalyzed borylation of (Z)-2-bromohex-1-ene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(Z)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions, including:
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form alcohols.
Substitution: The bromoalkene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Cross-Coupling: Formation of biaryl or alkyl-aryl compounds.
Oxidation: Formation of alcohols.
Substitution: Formation of substituted alkenes.
科学的研究の応用
Chemistry
(Z)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in organic synthesis for the construction of complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials.
作用機序
The mechanism by which (Z)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with an electrophile to form a new carbon-carbon bond. The bromoalkene moiety can also undergo various transformations, contributing to the compound’s versatility.
類似化合物との比較
Similar Compounds
(E)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The E-isomer of the compound, which may exhibit different reactivity and selectivity in reactions.
2-Bromohex-1-ene: A simpler bromoalkene without the boronic ester group, used in different synthetic applications.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic ester without the bromoalkene moiety, used in various borylation reactions.
Uniqueness
(Z)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a bromoalkene and a boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile tool in organic synthesis.
特性
分子式 |
C12H22BBrO2 |
|---|---|
分子量 |
289.02 g/mol |
IUPAC名 |
2-[(Z)-2-bromohex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H22BBrO2/c1-6-7-8-10(14)9-13-15-11(2,3)12(4,5)16-13/h9H,6-8H2,1-5H3/b10-9- |
InChIキー |
QIIFHYBBORSFIZ-KTKRTIGZSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(/CCCC)\Br |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(CCCC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



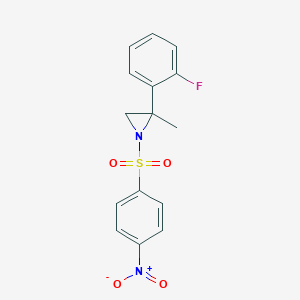
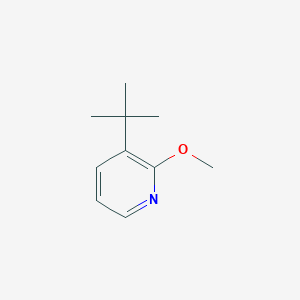
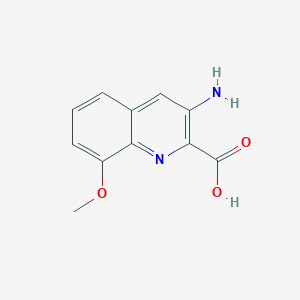
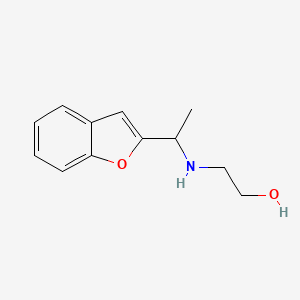
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-7-yl)boronic acid](/img/structure/B13657835.png)
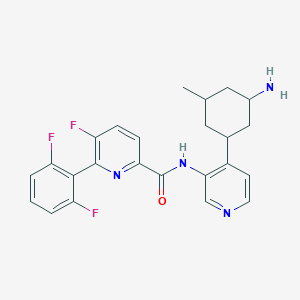
![3-Iodo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13657846.png)


